molecular formula C14H16N4O2S B2583776 4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide CAS No. 581780-63-4

4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide

Cat. No. B2583776
CAS RN: 581780-63-4
M. Wt: 304.37
InChI Key: VBGUBNMLZTVULW-UHFFFAOYSA-N
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Description

“4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide” is a chemical compound with the molecular formula C14H16N4O2S . It is used in proteomics research .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Molecular Structure Analysis

The molecular weight of this compound is 304.37 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.37 . Unfortunately, the available resources do not provide further information on the physical and chemical properties of this specific compound.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Functional Group Transformations : Research has explored the synthesis of cyanoaminothiophenes and their derivatives, which are valuable for creating compounds with active functional groups. These processes often involve condensation reactions and offer pathways for further chemical transformations, such as forming aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Sharanina & Baranov, 1974).

Biological and Medicinal Research

Antimicrobial Activity : Certain thiophene derivatives have been synthesized and evaluated for antimicrobial properties. This includes research on Schiff bases of thiophene carboxamides, which have shown promise against various microorganisms, indicating the potential for developing new antibiotics or antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Cytotoxicity and Anticancer Potential : Synthesis of compounds like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, with some derivatives being screened for in vitro cytotoxic activity against cancer cell lines. These studies highlight the therapeutic potential of such molecules in cancer treatment (Hassan, Hafez, & Osman, 2014).

Material Science and Dye Synthesis

Dye Synthesis and Application : Investigations into the synthesis of disperse dyes derived from thiophene and their application on textiles have been conducted. These studies focus on the development of dyes with specific properties, such as light fastness and color stability, for use in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).

Future Directions

The compound and its derivatives have potential in evolving better chemotherapeutic agents . They are also considered important precursors for heterocyclic synthesis , indicating their significance in future chemical research and drug development.

properties

IUPAC Name

4-cyano-5-[(2-cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-4-18(5-2)14(20)12-9(3)10(8-16)13(21-12)17-11(19)6-7-15/h4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUBNMLZTVULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CC#N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide

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